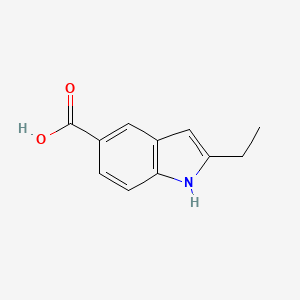
5-Carboxy-2-ethylindole
Cat. No. B8574471
M. Wt: 189.21 g/mol
InChI Key: INTRDWMWKMEDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05780496
Procedure details


This synthesis could start with 5-chloro-2-methylindole, which could be alkylated with methyl indole (see 28a). The product chloroindole could then be converted to its Grignard species and exposed to carbon dioxide to finish the synthesis.

Name
methyl indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
ClC1C=C2C(=CC=1)NC(C)=C2.CC([CH2:15][CH2:16][C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][CH:22]=[CH:21][CH:20]=2)=C.ClC1NC2C(C=1)=CC=CC=2.[C:36](=[O:38])=[O:37]>>[C:36]([C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]([CH2:16][CH3:15])=[CH:25]2)([OH:38])=[O:37]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C
|
Step Two
|
Name
|
methyl indole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)CCC=1NC2=CC=CC=C2C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1NC2=CC=CC=C2C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This synthesis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the synthesis
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)C=1C=C2C=C(NC2=CC1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
